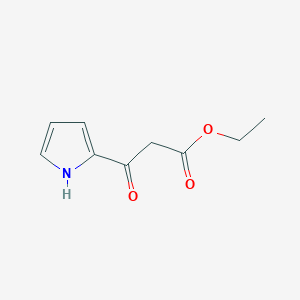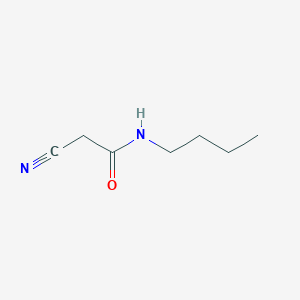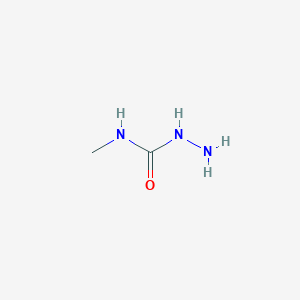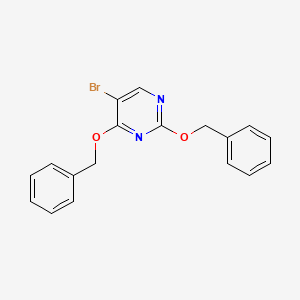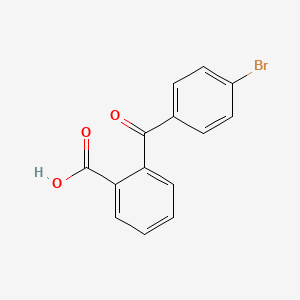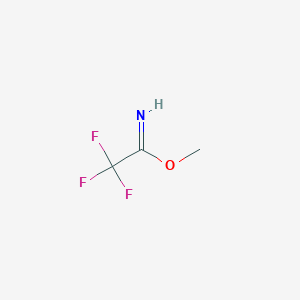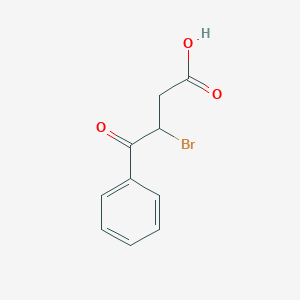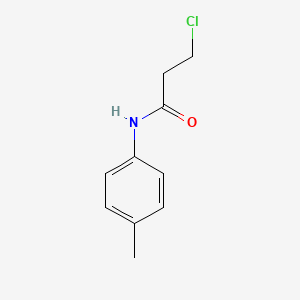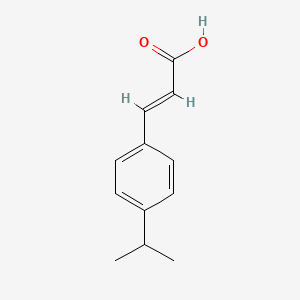
4-Isopropylcinnamic acid
Overview
Description
. It belongs to the cinnamic acid family, characterized by a benzene ring substituted with an isopropyl group and an acrylic acid moiety. This compound is predominantly found in the trans configuration and is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Biochemical Analysis
Biochemical Properties
It has been found that the cytochrome P450 enzyme, CYP199A4, can hydroxylate and desaturate 4-Isopropylcinnamic acid at the isopropyl group . This suggests that this compound may interact with enzymes such as CYP199A4 and potentially others in biochemical reactions .
Cellular Effects
It has been suggested that this compound could be oxidized by the cytochrome P450 enzyme, CYP199A4 . This oxidation process could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can be hydroxylated and desaturated by the enzyme CYP199A4 . This suggests that this compound may exert its effects at the molecular level through interactions with this enzyme .
Metabolic Pathways
It has been suggested that the compound can be metabolized by the enzyme CYP199A4 . This suggests that this compound may interact with this enzyme in metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropylcinnamic acid can be synthesized through several methods. One common approach involves the condensation of 4-isopropylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically proceeds under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylcinnamic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Isopropylbenzoic acid, 4-isopropylbenzaldehyde.
Reduction: 4-Isopropylhydrocinnamic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Isopropylcinnamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-isopropylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and oxidative stress pathways .
Comparison with Similar Compounds
Cinnamic acid: The parent compound, differing by the absence of the isopropyl group.
4-Methylcinnamic acid: Similar structure with a methyl group instead of an isopropyl group.
4-Ethylcinnamic acid: Contains an ethyl group in place of the isopropyl group.
Uniqueness: 4-Isopropylcinnamic acid stands out due to its unique isopropyl substitution, which imparts distinct physicochemical properties and biological activities. This substitution can enhance its lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDOOXOUSJDYFE-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3368-21-6, 116373-36-5 | |
| Record name | p-Isopropylcinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylcinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116373365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3368-21-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-isopropylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Isopropylcinnamic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64WLF2L8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-isopropylcinnamic acid interact with the CYP199A4 enzyme, and what are the outcomes of this interaction?
A1: The research reveals that this compound is a suitable substrate for the CYP199A4 enzyme []. The enzyme exhibits activity towards the isopropyl group of the molecule, leading to both hydroxylation and desaturation reactions []. This suggests that the shape and properties of this compound allow it to fit within the enzyme's active site, facilitating these specific chemical transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


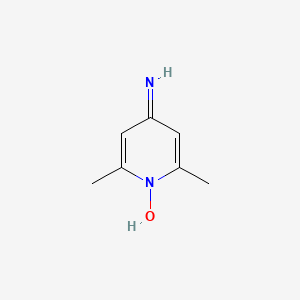

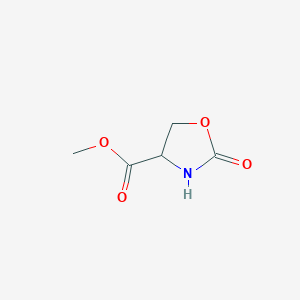
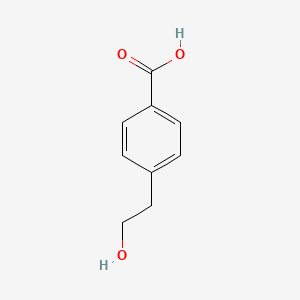
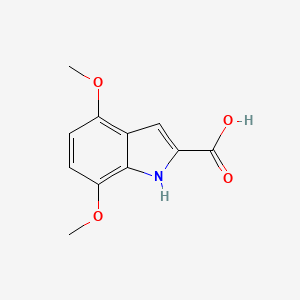
![1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1331176.png)
